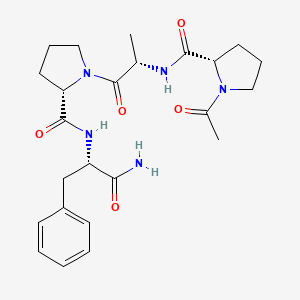![molecular formula C17H21N3O2S B14617768 N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea CAS No. 57191-00-1](/img/structure/B14617768.png)
N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is a complex organic compound with a unique structure that includes a pyridine ring substituted with a propylsulfanyl group and an oxyphenyl urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring substituted with the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a propylthiol is reacted with a halogenated pyridine under basic conditions.
Next, the oxyphenyl urea moiety is introduced through a coupling reaction. This can be done by reacting the substituted pyridine with an isocyanate derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
57191-00-1 |
|---|---|
Fórmula molecular |
C17H21N3O2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[4-(6-propylsulfanylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-4-12-23-16-7-5-6-15(19-16)22-14-10-8-13(9-11-14)18-17(21)20(2)3/h5-11H,4,12H2,1-3H3,(H,18,21) |
Clave InChI |
ITTMAKJUHBRUIB-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC(=N1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


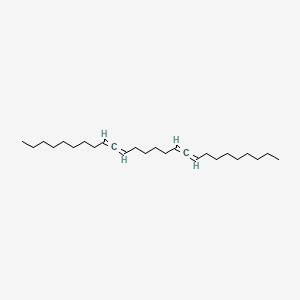
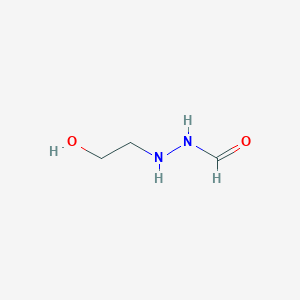
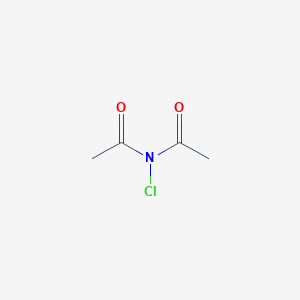

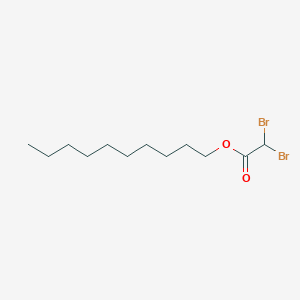
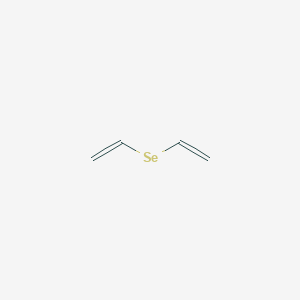
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
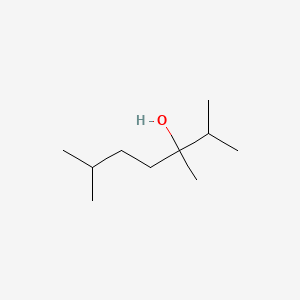

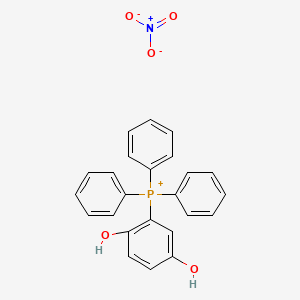

![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

